Phenol, 2,2'-methylenebis[5-(dimethylamino)-

Pharmaceutical impurity profiling LC-MS identification Regulatory reference standard

Regulatory method validation for neostigmine requires a characterized dimer impurity standard to meet FDA ANDA identification thresholds (≥0.10%). Substituting an unqualified standard risks system suitability failure and regulatory deficiency letters. • Validated HPLC/LC-MS peak ID: Late-eluting resolution marker (MW 286.37) provides unambiguous confirmation distinct from monomeric impurities (RRT ≈0.56-0.61). • Supply redundancy: Sourced at consistent ≥98% HPLC purity across multiple qualified manufacturers, enabling dual-source procurement without method revalidation. • COA documentation: Characterised purity and batch-specific data support direct use in GMP release testing for neostigmine API and injection formulations.

Molecular Formula C17H22N2O2
Molecular Weight 286.37 g/mol
CAS No. 63468-95-1
Cat. No. B13940343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol, 2,2'-methylenebis[5-(dimethylamino)-
CAS63468-95-1
Molecular FormulaC17H22N2O2
Molecular Weight286.37 g/mol
Structural Identifiers
SMILESCN(C)C1=CC(=C(C=C1)CC2=C(C=C(C=C2)N(C)C)O)O
InChIInChI=1S/C17H22N2O2/c1-18(2)14-7-5-12(16(20)10-14)9-13-6-8-15(19(3)4)11-17(13)21/h5-8,10-11,20-21H,9H2,1-4H3
InChIKeyCFEFGULMFHEIBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Identity and Physicochemical Profile


Phenol, 2,2′-methylenebis[5-(dimethylamino)- (CAS 63468‑95‑1), also catalogued as 2,2′-Methylenebis[5-(dimethylamino)phenol] and Neostigmine Dimer (Neostigmine Impurity 7, Impurity 18 or Impurity 25), is a process‑related dimeric impurity of the anticholinesterase drug neostigmine [1]. The molecule (C₁₇H₂₂N₂O₂, MW 286.37 g mol⁻¹, XLogP3‑AA 3.4) consists of two 5‑dimethylaminophenol units linked by a methylene bridge, imparting four H‑bond acceptor sites, two H‑bond donors and four rotatable bonds [2]. It is listed on the U.S. EPA TSCA Inventory and regulated as a chemical substance [3]. Commercially, it is supplied as a certified reference standard (≥98 % HPLC purity) for analytical method development, ANDA/DMF submissions and GMP quality control of neostigmine drug substance and injection formulations .

Certified impurity reference material Neostigmine dimer (Impurity 7/18/25) supplied as a characterized analytical standard
ANDA & GMP QC workflow Suited for impurity profiling, method validation and release testing
System suitability marker Distinct retention and mass enable reliable peak identification in HPLC/LC-MS

Why Generic Substitution Fails


Impurity reference standards are not interchangeable: even small differences in retention time, UV response factor, or mass spectrometric fragmentation can invalidate a regulatory method [1]. The dimeric scaffold of Phenol, 2,2′-methylenebis[5-(dimethylamino)- (MW 286.37) produces a significantly later eluting HPLC peak than the monomeric impurities such as Impurity A (RRT ≈ 0.56) or Impurity B (RRT ≈ 0.61) specified in the BP/USP neostigmine monographs [2]. The European Pharmacopoeia monograph explicitly lists “other detectable impurities” whose identification and quantification rely on a characterised dimer reference material [2]. Substituting an uncharacterised or incorrectly assigned dimer standard therefore creates a direct risk of failing system suitability criteria, misidentifying unknown peaks, and receiving a regulatory deficiency letter during ANDA review. The quantitative evidence below establishes exactly where this compound provides irreplaceable value relative to its closest alternatives.

Retention window mismatch
Dimeric scaffold elutes later than monomeric impurities (Impurity A/B); a generic standard may shift system suitability criteria.
Pharmacopeial identification failure
Monographs specify "other detectable impurities"; uncharacterized material risks misidentifying unknown peaks during ANDA review.
Regulatory expectation
FDA/EMA expect a fully characterized dimer reference standard; substituting an unqualified material may lead to deficiency letters.

Quantitative Differentiation Evidence


Molecular Weight Differentiation from Monomeric Impurities

Phenol, 2,2′-methylenebis[5-(dimethylamino)- has a monoisotopic mass of 286.168 Da, which is ≥ 100 Da higher than the commonly monitored monomeric neostigmine impurities: Impurity A (3‑hydroxy‑N,N,N‑trimethylbenzenaminium, MW ≈ 152), Impurity B (3‑(dimethylamino)phenyl dimethylcarbamate, MW ≈ 208), and Norneostigmine (MW ≈ 180) [1]. This mass difference provides unequivocal identification by LC‑MS and ensures baseline chromatographic separation from the parent drug neostigmine (MW 223.28) . In a validated RP‑HPLC method for neostigmine methylsulfate injection, impurity peaks were identified by relative retention time and confirmed by MS; the dimeric impurity elutes in a distinct retention window free from co‑elution with Impurities A and B (resolution > 1.5) [2].

MW Differentiation
Head-to-head
286.168 Da vs. 223.28 Da (neostigmine), Δ ≥ 63 Da
Enables unequivocal LC-MS peak identification.
Distinct mass window from all monomeric impurities.
Pharmaceutical impurity profiling LC-MS identification Regulatory reference standard

Commercial Purity and Multi-Vendor Availability

Multiple certified vendors supply Phenol, 2,2′-methylenebis[5-(dimethylamino)- with a purity specification of ≥ 98 % by HPLC, accompanied by a full Certificate of Analysis including ¹H‑NMR, ¹³C‑NMR, MS and HPLC chromatograms . In contrast, the working reference standards for the major pharmacopeial impurities (Impurity A: 99.73 %, Impurity B: 98.96 %) are typically procured from a limited number of qualified suppliers [1]. The availability of the dimer standard at 98 % purity from at least five independent manufacturers (SINCO, Kewel, STD, QCS, JKNBiochem) ensures supply‑chain resilience and permits inter‑laboratory method transfer without reliance on a single source [REFS-1, REFS-3].

Purity & Vendor Availability
Reported
≥98% HPLC purity, supplied by ≥5 independent manufacturers
Supports multi-source procurement without re-qualification.
Comparable purity to pharmacopeial Impurity A/B standards.
Reference standard qualification ANDA submission Quality control

Lipophilicity Difference and Chromatographic Retention

Phenol, 2,2′-methylenebis[5-(dimethylamino)- exhibits a computed XLogP3‑AA of 3.4, indicating moderate lipophilicity [1]. This contrasts sharply with neostigmine methylsulfate (a quaternary ammonium salt; predicted logP ≈ −1.5) and the permanently charged Impurity A (logP ≈ −2.0) [2]. The higher logP predicts that the dimer will be retained significantly longer on a reversed‑phase C18 column, enabling it to serve as a late‑eluting system suitability marker that is well resolved from polar, early‑eluting impurities [3]. This property also dictates differential extraction behaviour during sample preparation: the dimer partitions preferentially into organic solvents (e.g., ethyl acetate) while charged impurities remain in the aqueous phase, allowing selective enrichment for trace analysis [3].

Lipophilicity Difference
Class-level
XLogP3-AA 3.4 vs. −1.5 (neostigmine), ΔlogP ≈ 4.9–5.4
Provides a late-eluting resolution marker on C18.
Supports differential extraction for trace analysis.
Lipophilicity Chromatographic retention prediction Sample preparation

Regulatory Traceability for Pharmacopeial Compliance

The compound is explicitly listed as supplying with “detailed characterization data compliant with regulatory guideline” and is positioned for use “as reference standards with further traceability against pharmacopeial standards (USP or EP)” [1]. In the BP 2025 neostigmine bromide monograph, the section “Other detectable impurities” encompasses dimeric substances that, “if present at a sufficient level, would be detected by one or other of the tests in the monograph” [2]. A qualified dimer reference standard is therefore necessary to demonstrate that analytical methods can detect and quantify these species. Regulators (FDA, EMA) expect ANDA applicants to provide impurity reference standards that are fully characterised and traceable to a recognised pharmacopeial standard where one exists [3]. Procurement of a COA‑backed dimer standard from an ISO‑compliant vendor satisfies this regulatory expectation without the need for costly in‑house synthesis and qualification.

Regulatory Traceability
Reported
Pre-qualified standard with COA; optional USP/EP traceability
Accelerates ANDA filing and reduces qualification burden.
Estimated 8–12 weeks saved vs. in-house synthesis.
Pharmacopeial reference standard Regulatory traceability GMP compliance

Hydrogen-Bond Profile and Chromatographic Selectivity

The dimer possesses two phenolic ‑OH donors and four H‑bond acceptors (two phenolic oxygens plus two dimethylamino nitrogens) [1]. By comparison, neostigmine has 0 H‑bond donors and 4 acceptors (carbamate ester), while 3‑dimethylaminophenol (the monomeric building block) has 1 donor and 2 acceptors [2]. The additional donor capacity of the dimer alters its interaction with stationary phases that exploit hydrogen‑bonding selectivity (e.g., HILIC or polar‑embedded RP columns), providing an orthogonal separation mechanism that can resolve the dimer from co‑eluting monomeric impurities in methods where simple C18 fails [3]. This selectivity advantage is particularly relevant for UPLC method development targeting fast run times under 5 min, where peak capacity is limited [3].

H-Bond Profile
Class-level
2 donors, 4 acceptors vs. 0 donors for neostigmine
Adds orthogonal selectivity for UPLC method development.
May improve resolution on polar-embedded columns.
H‑bond donor/acceptor count Chromatographic selectivity Method development

Key Application Scenarios


ANDA Impurity Profiling Reference Standard

Generic pharmaceutical companies developing an ANDA for neostigmine methylsulfate injection must identify and quantify all process‑related impurities present at ≥ 0.10 % [1]. The dimer standard serves as the primary reference material for peak identification, relative response factor determination, and system suitability testing in the validated HPLC method. Its characterised purity (≥ 98 %) and COA documentation meet FDA expectations for impurity reference standards, eliminating the need for in‑house synthesis and qualification .

Method Validation and QC Release Testing

QC laboratories performing GMP release testing of neostigmine API or finished drug product use the dimer standard to establish specificity, linearity, accuracy, and precision parameters during analytical method validation . The compound's distinct molecular weight (286.37 Da) and lipophilicity (XLogP3‑AA 3.4) ensure unambiguous MS confirmation and enable its use as a late‑eluting resolution marker, simplifying system suitability criteria [2].

Supply-Chain Diversification Strategy

Global generic manufacturers operating multiple production sites require impurity reference standards from qualified vendors in different regions to ensure supply continuity. The availability of this dimer from ≥ 5 independent suppliers (including SINCO in China, SynZeal in India, and CymitQuimica in Europe) at consistent purity (≥ 98 % HPLC) allows procurement teams to dual‑source the standard without re‑qualifying analytical methods, reducing single‑vendor dependency risk [REFS-2, REFS-4].

Stability-Indicating UPLC Method Development

Analytical R&D groups developing high‑throughput UPLC methods for neostigmine drug product stability studies benefit from the dimer's unique H‑bond donor profile (2 donors, 4 acceptors) and moderate lipophilicity, which provide orthogonal selectivity on polar‑embedded RP columns. This allows baseline resolution of the dimer from early‑eluting monomeric impurities in fast gradient methods, supporting the quantification of degradation products in accelerated stability samples [2].

Application
Selection Property
Validation Focus
ANDA Impurity Profiling
Certified dimer reference standard
Peak identification & system suitability
Method Validation & QC Release
Distinct mass and retention characteristics
Specificity, accuracy, and precision testing
Supply-Chain Diversification
Multi-vendor high-purity availability
Supply resilience & consistent procurement
Stability-Indicating Method Development
Unique H-bond profile for orthogonal selectivity
Baseline resolution in fast gradient conditions
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